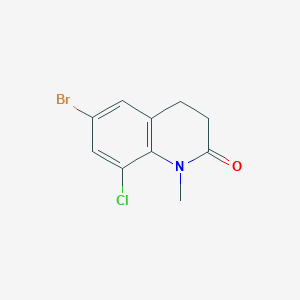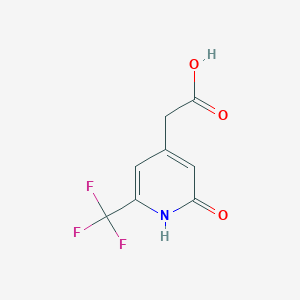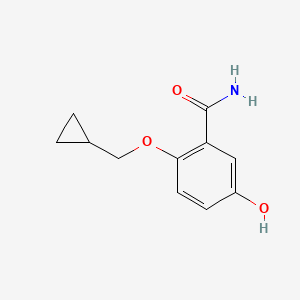
3-(3-甲基苯基)氧杂环丁烷-3-羧酸
描述
3-(3-Methylphenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a carboxylic acid group and a 3-methylphenyl group
科学研究应用
3-(3-Methylphenyl)oxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
生化分析
Biochemical Properties
3-(3-Methylphenyl)oxetane-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and stability .
Cellular Effects
The effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase pathway, leading to increased cell proliferation and survival. Additionally, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-(3-Methylphenyl)oxetane-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Additionally, it can activate or inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to 3-(3-Methylphenyl)oxetane-3-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(3-Methylphenyl)oxetane-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defense and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
3-(3-Methylphenyl)oxetane-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, it can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 3-(3-Methylphenyl)oxetane-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cell, it can be transported to specific compartments such as the mitochondria or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenyl)oxetane-3-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization of 3-(3-methylphenyl)-3-hydroxypropanoic acid under acidic conditions can yield the desired oxetane ring .
Industrial Production Methods
Industrial production methods for 3-(3-Methylphenyl)oxetane-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxetane derivatives.
作用机制
The mechanism of action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity .
相似化合物的比较
Similar Compounds
- 3-Phenyl-oxetane-3-carboxylic acid
- 3-(4-Methylphenyl)oxetane-3-carboxylic acid
- 3-(2-Methylphenyl)oxetane-3-carboxylic acid
Uniqueness
3-(3-Methylphenyl)oxetane-3-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physicochemical properties, making it distinct from other oxetane derivatives .
属性
IUPAC Name |
3-(3-methylphenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYOBVGHIJMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)
![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)



![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)






